Formamidine Hydrobromide

Perovskite Solar Cells Post-Treatment Passivation Power Conversion Efficiency

Formamidine Hydrobromide (FABr, MW 124.97, CH₄N₂·HBr) is a critical organohalide salt for FA-based hybrid perovskites (FAPbBr₃). Unlike MABr, the larger FA⁺ cation imparts superior phase stability and moisture resistance. Use as absorber precursor or post-growth passivation agent to achieve >24.6% PCE. Its distinct vapor pressure (150–240 °C) enables precise co-evaporation control. As a compositional additive, FABr boosts PCE by >3.5% over additive-free baselines. For green PeLEDs, FABr-derived FAPbBr₃ nanocrystals deliver superior intrinsic stability over MA- or Cs-based alternatives.

Molecular Formula CH5BrN2
Molecular Weight 124.97 g/mol
CAS No. 146958-06-7
Cat. No. B1446223
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormamidine Hydrobromide
CAS146958-06-7
Molecular FormulaCH5BrN2
Molecular Weight124.97 g/mol
Structural Identifiers
SMILESC(=N)N.Br
InChIInChI=1S/CH4N2.BrH/c2-1-3;/h1H,(H3,2,3);1H
InChIKeyQWANGZFTSGZRPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Formamidine Hydrobromide (146958-06-7): The Essential FABr Precursor for High-Efficiency Perovskite Optoelectronics


Formamidine Hydrobromide (CAS 146958-06-7), also known as Formamidinium Bromide (FABr), is a critical organohalide salt precursor for synthesizing formamidinium-based hybrid organic-inorganic perovskites, specifically FAPbBr₃ and mixed-cation/halide variants . This white to almost white crystalline powder (MW 124.97 g/mol, CH₄N₂·HBr) is essential for fabricating the absorber layers in high-performance perovskite solar cells (PSCs) and light-emitting diodes (LEDs). FABr is the definitive bromide source for introducing the formamidinium (FA⁺) cation, a larger organic moiety compared to the more common methylammonium (MA⁺) cation, which imparts distinct optoelectronic and stability characteristics to the final perovskite film [1].

Why FABr (Formamidine Hydrobromide) Cannot Be Replaced by MABr (Methylammonium Bromide) in Perovskite Fabrication


A direct substitution of Formamidine Hydrobromide (FABr) with Methylammonium Bromide (MABr) or other halide precursors is not a straightforward exchange; it results in fundamentally different materials with compromised performance and stability. This is because the organic A-site cation (FA⁺ vs. MA⁺) dictates critical material properties, including the perovskite's phase stability, band gap, and tolerance factor [1]. As evidenced by direct comparative studies, FA-based perovskites exhibit superior moisture resistance and distinct thermal behaviors compared to their MA-based counterparts [2][3]. Furthermore, the specific halide (Br⁻ vs. I⁻) and its interaction with the cation influences the thermodynamics of film formation and defect passivation, directly impacting the final device's power conversion efficiency (PCE) and longevity [4]. Therefore, the choice of FABr is a critical compositional decision, not a generic reagent selection.

Quantitative Evidence for Formamidine Hydrobromide Differentiation in Perovskite Applications


FABr Passivation Achieves 2.37% Absolute Efficiency Gain Over Unpassivated PSCs

A post-growth passivation treatment using FABr on triple-cation, multi-halide (CsFAMAPbIBr) perovskite solar cells significantly boosts device performance. The FABr-treated device achieved a power conversion efficiency (PCE) of 24.62%, compared to 22.25% for the unpassivated control [1]. This improvement is directly linked to a substantial reduction in the recombination rate.

Perovskite Solar Cells Post-Treatment Passivation Power Conversion Efficiency

FA-Based Perovskites Offer Superior Moisture Stability Compared to MA-Based Analogs

In a controlled comparative study, perovskites doped with 20 mol% of formamidinium (FA⁺) cations exhibited the best resistance to degradation under 85% relative humidity when compared to those doped with methylammonium (MA⁺) [1]. This was attributed to the more delocalized positive charge of the FA⁺ cation, which reduces its reactivity with water molecules.

Perovskite Stability Moisture Resistance Cation Engineering

FABr Exhibits Higher Vapor Pressure than MABr and FAI in the 150-240°C Range

Thermogravimetric analysis and vapor pressure estimation reveal that FABr has a significantly higher vapor pressure than methylammonium bromide (MABr) and formamidinium iodide (FAI) in the temperature range of 150–240 °C [1]. This distinct thermal property is critical for vapor-assisted deposition techniques.

Vapor Phase Processing Thermodynamic Properties Thin-Film Fabrication

FABr Additive Increases PCE by 3.53% in FAPbI₃ Solar Cells Over Pristine Devices

When used as an additive in FAPbI₃-based perovskite solar cells, FABr improves the power conversion efficiency (PCE) from a baseline of 16.55% to 20.08% [1]. While FACl additive yields a higher efficiency, the moderate increase from FABr demonstrates its role in improving device performance without altering the bandgap, which is beneficial for tandem applications.

Additive Engineering Grain Boundary Passivation Carrier Lifetime

FAPbBr₃ Perovskites Offer Superior Stability Over MA- and Cs-Based Counterparts

Formamidine lead bromide perovskite (FAPbBr₃) nanostructures, synthesized using FABr as a precursor, are reported to exhibit higher stability than their methylammonium (MA) and cesium (Cs) based analogs . This improved stability is a key driver for the adoption of FA-based compositions in optoelectronic devices.

Nanocrystal Stability Quantum Dots Formamidinium Lead Bromide

Strategic Application Scenarios for Formamidine Hydrobromide in Advanced Photovoltaics and Optoelectronics


High-Efficiency, Stable Perovskite Solar Cells (PSCs)

Procure FABr for the fabrication of high-performance PSCs where maximizing power conversion efficiency and ensuring long-term stability are paramount. Use FABr as a precursor to form FA-based perovskite absorber layers or as a post-growth passivation agent to reduce surface and grain boundary defects. Evidence shows FABr passivation can boost PCE to over 24.6%, a 2.37% absolute gain over untreated devices [1]. Additionally, FA-rich perovskites are proven to have superior moisture resistance compared to MA-rich alternatives, directly addressing a major degradation pathway [2].

Perovskite Light-Emitting Diodes (PeLEDs) and Quantum Dots (QDs)

Select FABr as the bromide source for synthesizing FAPbBr₃ perovskite nanocrystals for high-color-purity green emitters. The resulting FAPbBr₃ material exhibits higher intrinsic stability than MA- or Cs-based lead bromide perovskites, a critical factor for commercial display applications . The choice of FABr enables the production of stable, efficient emitters suitable for next-generation PeLEDs and quantum dot enhancement films.

Vapor-Assisted Deposition of Alloyed Perovskite Thin Films

Utilize FABr in vapor-phase processing techniques for the precise deposition of mixed-cation or mixed-halide perovskite films. FABr's distinct thermodynamic properties, specifically its higher vapor pressure in the 150-240 °C range compared to MABr and FAI [3], make it uniquely suited for controlling the vapor phase concentration during co-evaporation or sequential vapor deposition. This allows for fine-tuning of the final film's stoichiometry and band gap.

Band Gap and Defect Engineering via Additive Introduction

Employ FABr as a precise compositional additive in precursor solutions for FAPbI₃ or other lead-iodide perovskite formulations. Introducing FABr as an additive can boost device PCE by over 3.5% (from 16.55% to 20.08%) compared to additive-free baselines [4]. This approach is valuable for tuning the optoelectronic properties and passivating defects without drastically altering the host material's band gap, which is essential for optimizing single-junction devices and developing tandem solar cell architectures.

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